REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6](N)=[CH:5][C:4]=1[N+:10]([O-:12])=[O:11])[CH3:2].N([O-])=O.[Na+].[BrH:17]>O>[Br:17][C:6]1[CH:8]=[CH:9][C:3]([CH2:1][CH3:2])=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=1 |f:1.2|
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Name
|
|
Quantity
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19.8 g
|
Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous bromide
|
Quantity
|
22.4 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
-5 °C
|
Type
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CUSTOM
|
Details
|
the mixture is stirred until the solid
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
dissolves
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 0-5° C
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over three hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is further purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |